molecular formula C16H14N4O2 B2836450 N-[1-(1-benzofuran-2-carbonyl)azetidin-3-yl]pyridazin-3-amine CAS No. 2097924-55-3

N-[1-(1-benzofuran-2-carbonyl)azetidin-3-yl]pyridazin-3-amine

Cat. No. B2836450
CAS RN: 2097924-55-3
M. Wt: 294.314
InChI Key: SGXLGULIGDUBKP-UHFFFAOYSA-N
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Description

“N-[1-(1-benzofuran-2-carbonyl)azetidin-3-yl]pyridazin-3-amine” is a chemical compound with diverse applications in scientific research. Its unique structure makes it a promising candidate for drug development. Benzofuran and its derivatives are found to be suitable structures, existing widely in natural products and unnatural compounds with a wide range of biological and pharmacological applications .


Synthesis Analysis

The synthesis of benzofuran derivatives has been a topic of interest in recent years . A complex benzofuran derivative is constructed by a unique free radical cyclization cascade, which is an excellent method for the synthesis of a series of difficult-to-prepare polycyclic benzofuran compounds . Another benzofuran ring constructed by proton quantum tunneling has not only fewer side reactions, but also high yield, which is conducive to the construction of complex benzofuran ring systems .


Chemical Reactions Analysis

The chemical reactions involving benzofuran derivatives have been studied extensively . For example, a novel series of chalcones, 3-aryl-1-(5-bromo-1-benzofuran-2-yl)-2-propanones propenones, were designed, synthesized, and characterized .

Future Directions

Benzofuran and its derivatives have emerged as a pharmacophore of choice for designing antimicrobial agents that are active toward different clinically approved targets . This suggests that “N-[1-(1-benzofuran-2-carbonyl)azetidin-3-yl]pyridazin-3-amine” and similar compounds could have promising future applications in drug discovery and development .

properties

IUPAC Name

1-benzofuran-2-yl-[3-(pyridazin-3-ylamino)azetidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N4O2/c21-16(14-8-11-4-1-2-5-13(11)22-14)20-9-12(10-20)18-15-6-3-7-17-19-15/h1-8,12H,9-10H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGXLGULIGDUBKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)C2=CC3=CC=CC=C3O2)NC4=NN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[1-(1-benzofuran-2-carbonyl)azetidin-3-yl]pyridazin-3-amine

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